molecular formula C39H70O5 B1140037 (2S)-3-Hydroxy-2-(((9Z)-1-oxo-9-octadecen-1-yl)oxy)propyl (9Z,12Z)-9,12-octadecadienoate CAS No. 2632-59-9

(2S)-3-Hydroxy-2-(((9Z)-1-oxo-9-octadecen-1-yl)oxy)propyl (9Z,12Z)-9,12-octadecadienoate

Cat. No.: B1140037
CAS No.: 2632-59-9
M. Wt: 619.0 g/mol
InChI Key: FQNNBQJKEBDPQS-QPNAJOTBSA-N
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Description

1-Linoleoyl-2-oleoyl-rac-glycerol is a chemically defined diglyceride (DG) that serves as a critical molecular tool for investigating the intricate roles of lipid signaling in cellular processes. This compound features specific residues of oleic and linoleic acids, providing a well-characterized substrate for studying the enzymology and kinetics of key enzymes such as diacylglycerol kinases (DGKs) and protein kinase C (PKC) isozymes . The presence of a free hydroxyl group on the glycerol backbone enables further chemical derivatization, allowing researchers to synthesize more complex lipids or probe-specific biochemical pathways . Its primary research value lies in advancing our understanding of lipid-mediated signal transduction, membrane biophysics, and the metabolic fate of unsaturated fatty acids. This reagent is strictly for use in laboratory research.

Properties

CAS No.

2632-59-9

Molecular Formula

C39H70O5

Molecular Weight

619.0 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m0/s1

InChI Key

FQNNBQJKEBDPQS-QPNAJOTBSA-N

physical_description

Solid

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid (2S)-3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen_x000B_-1-yl]oxy]propyl Ester;  D-2-Oleo-1-linolein;  D-α-Linoleoyl-β-oleoylglycerin

Origin of Product

United States

Synthesis and Metabolism of 1 Linoleoyl 2 Oleoyl Rac Glycerol

Biosynthetic Pathways

The synthesis of specific diacylglycerols like 1-Linoleoyl-2-oleoyl-rac-glycerol can be achieved through both chemical and enzymatic methods.

Chemical synthesis provides a method for producing structurally defined diacylglycerols. One common approach involves the protection of one hydroxyl group of glycerol (B35011), followed by acylation of the remaining two hydroxyl groups with the desired fatty acids (linoleic acid and oleic acid in this case), and subsequent deprotection. While effective, chemical synthesis can be complex and may produce a mixture of isomers. nih.gov

Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical methods. mdpi.com Lipases are commonly used enzymes that can catalyze the esterification of glycerol with fatty acids. The regioselectivity of the lipase (B570770) is crucial for producing a specific isomer. For the synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol, a lipase that preferentially acylates the sn-1 and sn-2 positions of the glycerol backbone would be required, along with the appropriate fatty acid substrates. ocl-journal.org Enzymatic glycerolysis, where a triacylglycerol is reacted with glycerol, is another promising method for producing diacylglycerols. nih.gov

Metabolic Fate and Catabolism

Once synthesized, 1-Linoleoyl-2-oleoyl-rac-glycerol can undergo several metabolic transformations:

Diacylglycerol acyltransferases (DGATs) are key enzymes that catalyze the conversion of diacylglycerols to triacylglycerols by adding a third fatty acid chain. creative-proteomics.com This process is the final step in the synthesis of triacylglycerols, which are then stored in lipid droplets as an energy reserve.

Diacylglycerol kinases (DGKs) play a critical role in terminating DAG signaling by phosphorylating the free hydroxyl group of the diacylglycerol to produce phosphatidic acid. mdpi.com Phosphatidic acid itself is an important signaling molecule and a precursor for the synthesis of various phospholipids (B1166683).

Lipases can also hydrolyze diacylglycerols to release a fatty acid, resulting in a monoacylglycerol. Further hydrolysis can then release the second fatty acid and glycerol. This breakdown is essential for mobilizing stored energy and for recycling the components of the diacylglycerol molecule.

Biosynthesis Pathways of Diacylglycerols

De Novo Synthesis Pathways of Diacylglycerols

The de novo synthesis of diacylglycerols (DAGs) is a fundamental cellular process that begins with simple precursors and builds the complex structure of these lipid molecules. This pathway is crucial for maintaining the cellular pool of DAGs required for both signaling and the synthesis of other important lipids.

The Glycerol-3-Phosphate Pathway to Phosphatidic Acid Precursors

The primary route for the de novo synthesis of diacylglycerols begins with the glycerol-3-phosphate (G3P) pathway. G3P is primarily synthesized from a glycolysis intermediate, dihydroxyacetone phosphate (B84403) (DHAP), through a reduction reaction catalyzed by glycerol-3-phosphate dehydrogenase. aocs.org Alternatively, glycerol (B35011) can be phosphorylated by glycerol kinase to form G3P. nih.gov

Once G3P is formed, it undergoes two sequential acylation reactions to produce phosphatidic acid (PA), a key intermediate in lipid biosynthesis. nih.gov The first reaction, catalyzed by glycerol-3-phosphate acyltransferase (GPAT), adds an acyl-CoA to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). youtube.com A second acyltransferase, 1-acylglycerol-3-phosphate acyltransferase (AGPAT), then acylates the sn-2 position of LPA to yield phosphatidic acid. nih.govnih.gov This two-step acylation establishes the glycerol backbone and the initial fatty acid composition of the resulting lipid.

Table 1: Key Enzymes in the Glycerol-3-Phosphate Pathway

Enzyme Substrate Product Function
Glycerol-3-phosphate dehydrogenase Dihydroxyacetone phosphate (DHAP) Glycerol-3-phosphate (G3P) Synthesis of G3P from a glycolysis intermediate. aocs.org
Glycerol kinase Glycerol Glycerol-3-phosphate (G3P) Phosphorylation of glycerol to form G3P. nih.gov
Glycerol-3-phosphate acyltransferase (GPAT) Glycerol-3-phosphate (G3P) Lysophosphatidic acid (LPA) Acylation of the sn-1 position of G3P. youtube.com
1-acylglycerol-3-phosphate acyltransferase (AGPAT) Lysophosphatidic acid (LPA) Phosphatidic acid (PA) Acylation of the sn-2 position of LPA. nih.govnih.gov

Phosphatidic Acid Phosphatase (PAP/Lipin) Activity in Diacylglycerol Generation

Phosphatidic acid stands at a critical branch point in lipid metabolism. It can be directed towards the synthesis of various phospholipids (B1166683) or be converted into diacylglycerol. The conversion of PA to DAG is a crucial step and is catalyzed by the enzyme phosphatidic acid phosphatase (PAP), also known as lipin. nih.gov

PAP dephosphorylates phosphatidic acid, removing the phosphate group from the sn-3 position to yield diacylglycerol. youtube.com This reaction is a key regulatory point in the synthesis of triacylglycerols and phospholipids derived from DAG, such as phosphatidylcholine and phosphatidylethanolamine. The activity of PAP enzymes is tightly controlled within the cell, influencing the balance between PA and DAG levels and, consequently, their downstream signaling and metabolic functions.

Hydrolysis of Complex Lipids Leading to Diacylglycerol Formation

In addition to de novo synthesis, diacylglycerols can be rapidly generated through the breakdown of more complex lipids already present in cellular membranes. This hydrolytic pathway is a major source of signaling diacylglycerols.

Phospholipase C (PLC)-Mediated Hydrolysis of Phospholipids

A prominent pathway for generating signaling diacylglycerol involves the hydrolysis of phospholipids by phospholipase C (PLC) enzymes. nih.gov PLC enzymes are a class of membrane-associated enzymes that cleave phospholipids just before the phosphate group. wikipedia.org Specifically, phosphoinositide-specific PLC (PI-PLC) catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid found in the plasma membrane. wikipedia.orgmdpi.com

This cleavage event produces two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which is water-soluble and diffuses into the cytosol, and diacylglycerol (DAG), which remains in the membrane. wikipedia.orgwikipedia.org This pathway is a cornerstone of cellular signal transduction, where extracellular signals are converted into intracellular responses. Research has shown that PLC activation can lead to the generation of diacylglycerols that are primarily polyunsaturated. nih.gov Non-specific PLCs can also hydrolyze other phospholipids like phosphatidylcholine to produce DAG. nih.govmdpi.comnih.gov

Triglyceride Hydrolysis by Lipases

Diacylglycerols are also intermediates in the catabolism of triglycerides (also known as triacylglycerols). The breakdown of stored triglycerides, a process called lipolysis, occurs in a stepwise manner involving different lipases. youtube.comresearchgate.net

The initial step is catalyzed by adipose triglyceride lipase (B570770) (ATGL), which hydrolyzes a fatty acid from the triglyceride to produce a diacylglycerol. researchgate.netresearchgate.net Subsequently, hormone-sensitive lipase (HSL) can hydrolyze a fatty acid from the diacylglycerol, yielding a monoacylglycerol. youtube.comresearchgate.net Finally, monoacylglycerol lipase (MGL) completes the process by hydrolyzing the remaining fatty acid from the monoacylglycerol, releasing glycerol and a free fatty acid. researchgate.netresearchgate.net This sequential hydrolysis not only mobilizes stored energy but also transiently increases the cellular concentration of diacylglycerols. Some lipases exhibit positional specificity, for instance, a rat brain microsomal lipase preferentially hydrolyzes fatty acids at the primary positions (sn-1 and sn-3) of the glycerol backbone. nih.gov

Table 2: Lipases in Triglyceride Hydrolysis

Lipase Substrate Product Function
Adipose Triglyceride Lipase (ATGL) Triglyceride Diacylglycerol Initiates triglyceride breakdown. researchgate.netresearchgate.net
Hormone-Sensitive Lipase (HSL) Diacylglycerol Monoacylglycerol Hydrolyzes diacylglycerol. youtube.comresearchgate.net
Monoacylglycerol Lipase (MGL) Monoacylglycerol Glycerol Completes the hydrolysis of acylglycerols. researchgate.netresearchgate.net

Enzymatic Acyl-Chain Specificity in Diacylglycerol Formation

The specific fatty acid composition of a diacylglycerol molecule, such as 1-Linoleoyl-2-oleoyl-rac-glycerol, is not random but is determined by the substrate specificity of the enzymes involved in its synthesis. This specificity ensures the generation of distinct DAG species with potentially different physiological roles.

The acyltransferases involved in the de novo pathway exhibit preferences for certain acyl-CoA molecules. For example, studies on flax seed oil have shown that enzymes like long-chain acyl-CoA synthetase (LACS) and diacylglycerol acyltransferase (DGAT) can have enhanced specificity for polyunsaturated fatty acids like α-linolenic acid. portlandpress.com Specifically, certain DGAT isoforms show a strong preference for α-linolenoyl-CoA over other fatty acyl-CoAs. portlandpress.com This suggests that the acyltransferases responsible for building the phosphatidic acid precursor can selectively incorporate specific fatty acids at the sn-1 and sn-2 positions.

Furthermore, another enzyme, phospholipid:diacylglycerol acyltransferase (PDAT), which catalyzes the acyl-CoA-independent synthesis of triacylglycerol using phospholipids as acyl donors, also shows specificity. Yeast PDAT, for instance, preferentially transfers acyl groups from the sn-2 position of the phospholipid donor to diacylglycerol. nih.gov The specificity of these various acyltransferases is a key determinant of the final fatty acid composition of the resulting di- and triacylglycerols. The formation of a specific molecule like 1-Linoleoyl-2-oleoyl-rac-glycerol is therefore a direct consequence of the selective action of these enzymes on substrates containing linoleic and oleic acids.

Metabolic Fates and Downstream Conversion of Diacylglycerols

Conversion to Triacylglycerols (TAGs)

The esterification of diacylglycerols to form triacylglycerols is a crucial step for the storage of metabolic energy. This process sequesters fatty acids in a neutral, energy-dense form within lipid droplets.

Diacylglycerol Acyltransferase (DGAT) Enzymes: Isoforms and Activity

The final and committed step in the biosynthesis of TAGs is catalyzed by the enzyme Diacylglycerol Acyltransferase (DGAT). This enzyme facilitates the formation of an ester bond between a fatty acyl-CoA and the free hydroxyl group of a diacylglycerol. In mammals, two main isoforms of this enzyme, DGAT1 and DGAT2, have been identified. While they catalyze the same reaction, they are encoded by different genes and exhibit distinct biochemical properties and cellular localizations.

DGAT1 and DGAT2 share no sequence homology and differ in their substrate affinities. nih.gov Generally, DGAT2 is considered to have a higher affinity for its substrates at lower concentrations, while DGAT1 is more active at higher substrate concentrations. nih.gov Both enzymes are located in the endoplasmic reticulum (ER), where TAG synthesis primarily occurs. nih.gov The resulting TAG can then be incorporated into cytosolic lipid droplets or packaged into lipoproteins for secretion. nih.gov

The specificity of DGAT enzymes for particular diacylglycerol species, such as 1-Linoleoyl-2-oleoyl-rac-glycerol, is an area of ongoing research. The fatty acid composition of the diacylglycerol substrate can influence the rate of TAG synthesis, and different DGAT isoforms may exhibit preferences for certain acyl-CoA partners. This enzymatic specificity is a key factor in determining the final fatty acid composition of the stored triacylglycerols.

Contribution to Cellular Lipid Storage Dynamics

The conversion of diacylglycerols to triacylglycerols is fundamental to the dynamics of cellular lipid storage. By channeling diacylglycerols into the TAG pool, DGAT enzymes play a critical role in preventing the accumulation of DAGs, which are potent signaling molecules, and in buffering the cell against fatty acid-induced lipotoxicity. The activity of DGAT is therefore tightly linked to the regulation of lipid droplet formation and turnover.

Dysregulation of DGAT activity has been implicated in metabolic diseases. For instance, excessive TAG synthesis in the liver, driven by high DGAT activity, can lead to hepatic steatosis. Conversely, the targeted inhibition of DGAT enzymes is being explored as a therapeutic strategy for conditions like obesity and type 2 diabetes. The balance between diacylglycerol utilization for TAG synthesis and other metabolic pathways is thus a critical determinant of cellular and organismal metabolic health.

Phosphorylation to Phosphatidic Acid (PA)

Diacylglycerols can be rapidly phosphorylated to generate phosphatidic acid, a key signaling lipid and a precursor for the synthesis of other phospholipids (B1166683). This conversion is a critical mechanism for attenuating DAG-mediated signaling and initiating PA-dependent cellular processes.

Interconversion Dynamics of Diacylglycerol and Phosphatidic Acid Pools

The enzymatic activities of DGKs and Phosphatidic Acid Phosphatases (PAPs) create a dynamic cycle of interconversion between diacylglycerol and phosphatidic acid. This rapid cycling allows for tight regulation of the cellular levels of these two potent lipid second messengers. When a signaling event triggers the production of DAG, DGKs can quickly phosphorylate it to PA, thereby terminating the DAG signal and initiating a PA signal. nih.gov Conversely, PAPs can dephosphorylate PA to regenerate DAG, allowing for the amplification or sustenance of DAG-mediated signaling.

This interconversion is not just a simple on-off switch but a sophisticated regulatory mechanism that shapes the spatial and temporal dynamics of lipid signaling. The localization of specific DGK and PAP isoforms to distinct subcellular compartments ensures that the balance between DAG and PA is precisely controlled at different cellular locations, allowing for the specific regulation of diverse cellular processes. nih.gov

Hydrolysis to Monoacylglycerols (MAGs) and Free Fatty Acids

In addition to conversion to TAGs or PA, diacylglycerols can be hydrolyzed to release a free fatty acid and a monoacylglycerol. This catabolic process is carried out by various lipases and represents a pathway for the mobilization of fatty acids from the glycerol (B35011) backbone for energy production or other metabolic uses.

The primary enzymes responsible for this hydrolysis in the context of stored triacylglycerols are hormone-sensitive lipase (B570770) (HSL) and monoacylglycerol lipase (MGL). While adipose triglyceride lipase (ATGL) is responsible for the initial hydrolysis of TAGs to DAGs, HSL can further hydrolyze DAGs to MAGs. Subsequently, MGL completes the process by hydrolyzing MAGs to glycerol and a free fatty acid. This sequential action ensures the complete breakdown of glycerolipids.

The susceptibility of a specific diacylglycerol molecule like 1-Linoleoyl-2-oleoyl-rac-glycerol to hydrolysis will depend on the substrate specificity of the present lipases. The liberation of linoleic acid and oleic acid from this diacylglycerol would make these fatty acids available for various cellular processes, including energy metabolism through beta-oxidation or their incorporation into other lipid species.

Diacylglycerol Lipase (DAGL) Activity and Regulatory Mechanisms

Diacylglycerol lipases (DAGLs) are central enzymes in the metabolism of DAGs, particularly in the nervous system. They are responsible for hydrolyzing DAG to generate 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid ligand in the body, which activates cannabinoid receptors CB1 and CB2. nih.govroyalsocietypublishing.orgnih.gov There are two primary isoforms of DAGL: DAGLα and DAGLβ. wikipedia.org These enzymes exhibit selectivity for the sn-1 position of diacylglycerol, cleaving the ester bond to release a free fatty acid and a monoacylglycerol. wikipedia.orgnih.gov This process is a crucial step in terminating DAG signaling and initiating endocannabinoid signaling cascades. nih.gov

The activity of DAGLs is tightly regulated to ensure the "on-demand" synthesis of 2-AG in response to cellular signals. kcl.ac.uk Several regulatory mechanisms have been proposed, including post-translational modifications and structural dynamics. nih.govroyalsocietypublishing.org

Phosphorylation: A key mechanism for regulating DAGL function is believed to be phosphorylation. royalsocietypublishing.orgkcl.ac.uk Mass spectrometry studies have identified multiple phosphorylation sites within the catalytic domain and a putative regulatory loop of DAGLs. nih.govroyalsocietypublishing.org This regulatory loop is significantly larger than the lid regions of other lipases, suggesting that phosphorylation-dependent conformational changes could control substrate access to the catalytic site. nih.govroyalsocietypublishing.org

Palmitoylation: This lipid modification is another post-translational mechanism thought to regulate DAGL function. royalsocietypublishing.orgnih.gov Palmitoylation may influence the assembly of DAGLs into specific membrane microdomains, thereby controlling their localization and access to substrates. nih.govroyalsocietypublishing.org

Structural Regulation: DAGLs possess a catalytic triad (B1167595) of Serine-Aspartate-Histidine to hydrolyze the ester bond. wikipedia.org The regulation of substrate access is likely controlled by a large regulatory loop, which may open and close in response to cellular signals, such as phosphorylation events. nih.gov

Regulatory MechanismDescriptionKey Features
PhosphorylationAddition of a phosphate (B84403) group to the enzyme, likely altering its conformation and activity. royalsocietypublishing.orgkcl.ac.uk- Occurs within the catalytic domain and a large regulatory loop. nih.govroyalsocietypublishing.org
  • Believed to control the "opening" and "closing" of the active site. nih.gov
  • PalmitoylationAttachment of fatty acids (palmitic acid) to the enzyme. royalsocietypublishing.orgnih.gov- May mediate the assembly of DAGL into specific membrane microdomains. nih.govroyalsocietypublishing.org
    Structural DynamicsConformational changes, particularly in a large regulatory loop, that control substrate access. nih.gov- The loop is a significant structural feature that distinguishes DAGLs from other lipases. nih.govroyalsocietypublishing.org

    Other Lipases Involved in Diacylglycerol Degradation

    Hormone-Sensitive Lipase (HSL): HSL is a multifunctional lipase that plays a significant role in the hydrolysis of diacylglycerols to monoacylglycerols. nih.govyoutube.com In the canonical lipolysis pathway, Adipose Triglyceride Lipase (ATGL) first converts triacylglycerols to diacylglycerols. youtube.comnih.gov HSL then acts on these diacylglycerols, preferentially hydrolyzing the sn-1 or sn-3 ester bonds. nih.gov

    Adipose Triglyceride Lipase (ATGL): While ATGL's primary role is the hydrolysis of triacylglycerols, its activity directly produces the diacylglycerol substrates for other lipases like HSL. youtube.comnih.gov The stereospecificity of ATGL can influence the type of DAG isomer produced. nih.gov

    Monoacylglycerol Lipase (MGL): Following the action of HSL on diacylglycerols, the resulting monoacylglycerols are hydrolyzed by monoacylglycerol lipase (MGL) to release the final fatty acid and glycerol. nih.govyoutube.com MGL is also crucial in terminating the signaling of 2-AG produced by DAGL. nih.gov

    The coordinated action of these lipases ensures the efficient mobilization of stored fats for energy and the generation of signaling molecules. The degradation of diacylglycerols is a critical node in these pathways, with the specific lipase involved determining the metabolic fate of the molecule.

    LipasePrimary SubstrateProduct of DAG DegradationRole in Lipolysis
    Hormone-Sensitive Lipase (HSL)Diacylglycerols nih.govyoutube.comMonoacylglycerols nih.govHydrolyzes DAG produced by ATGL. youtube.com
    Adipose Triglyceride Lipase (ATGL)Triacylglycerols youtube.comnih.gov(Produces) Diacylglycerols nih.govInitiates the lipolytic cascade. youtube.com
    Monoacylglycerol Lipase (MGL)Monoacylglycerols nih.govyoutube.comGlycerol and Free Fatty Acid youtube.comCatalyzes the final step of lipolysis and degrades 2-AG. nih.gov

    Diacylglycerols As Intracellular Signaling Molecules

    Activation of Diacylglycerol-Binding Proteins

    The primary mechanism by which diacylglycerols like 1-Linoleoyl-2-oleoyl-rac-glycerol exert their signaling effects is through the activation of specific proteins that contain a conserved C1 domain. This domain is responsible for recognizing and binding to DAGs within the cell membrane.

    The most well-characterized targets of diacylglycerols are the Protein Kinase C (PKC) family of enzymes. wikipedia.org The binding of DAG to the C1 domain of conventional and novel PKC isoforms is a critical step in their activation. wikipedia.org This interaction recruits PKC from the cytosol to the cell membrane, a process that is often synergistic with an increase in intracellular calcium levels for conventional PKCs. tandfonline.comnih.gov

    Upon binding to DAG, PKC undergoes significant conformational changes. wikipedia.org In its inactive state, a pseudosubstrate sequence within the regulatory domain of PKC occupies the active site, preventing it from phosphorylating its target proteins. The binding of DAG and, in the case of conventional PKCs, calcium, induces a conformational shift that displaces the pseudosubstrate from the active site. This exposes the catalytic domain, allowing the enzyme to phosphorylate a wide array of substrate proteins, thereby propagating the signal downstream. wikipedia.org The interaction is stereospecific, with 1,2-sn-diacylglycerols being more potent activators than other isomers. tandfonline.com

    Table 1: Key Steps in PKC Activation by Diacylglycerol

    StepDescription
    Initial Signal An extracellular signal activates phospholipase C (PLC). youtube.com
    DAG Production PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org
    PKC Recruitment DAG in the plasma membrane recruits PKC from the cytosol. tandfonline.com
    Conformational Change Binding of DAG to the C1 domain of PKC induces a conformational change, removing the autoinhibitory pseudosubstrate. wikipedia.org
    Full Activation For conventional PKCs, binding of Ca2+ to the C2 domain is also required for full activation. nih.gov
    Substrate Phosphorylation The activated PKC phosphorylates target proteins, leading to a cellular response. youtube.com

    Beyond the PKC family, a number of other proteins possessing C1 domains also function as receptors for diacylglycerols. These include:

    Chimerins: These are Rac-GTPase-activating proteins (GAPs). The binding of DAG to the C1 domain of chimerins recruits them to the membrane, where they can regulate the activity of Rac, a small GTPase involved in cytoskeletal dynamics and cell migration.

    Munc13: These proteins are essential for the priming of synaptic vesicles for exocytosis in neurons. The C1 domain of Munc13 binds to DAG, and this interaction is thought to play a role in regulating neurotransmitter release. nih.gov

    The activation of these and other C1 domain-containing proteins by diacylglycerols highlights the diverse signaling networks controlled by this lipid second messenger.

    Mechanistic Aspects of Diacylglycerol-Mediated Signal Transduction

    The signaling function of diacylglycerols is tightly controlled in both space and time, ensuring that cellular responses are specific and transient.

    A fundamental mechanism of DAG signaling is the recruitment of cytosolic proteins to the membrane. By being embedded in the membrane, DAG acts as a localized docking site for proteins with C1 domains. This translocation event is critical for bringing these signaling proteins into close proximity with their upstream activators and downstream substrates, which are often also membrane-associated. tandfonline.com For instance, the recruitment of PKC to the membrane places it in the same compartment as its substrates, facilitating their phosphorylation. caymanchem.com

    The signaling activity of diacylglycerol is precisely regulated. The transient nature of DAG production, primarily through the action of phospholipases, ensures that signaling is initiated rapidly upon stimulation. The termination of the signal is equally important and is achieved through two main pathways:

    Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid (PA), another lipid signaling molecule. This conversion terminates the DAG signal. nih.gov The interplay between different DGK isoforms and their subcellular localization adds another layer of regulatory complexity. nih.gov

    Hydrolysis: DAG can also be hydrolyzed by lipases to release its constituent fatty acids and glycerol (B35011).

    This rapid turnover of DAG ensures that the duration of signaling is tightly controlled, allowing cells to respond dynamically to changes in their environment. The specific localization of DAG production within microdomains of the plasma membrane can also create spatial gradients of signaling, allowing for localized cellular responses. nih.gov

    Influence of Diacylglycerol Acyl Composition on Signaling Specificity

    The fatty acid chains of diacylglycerol molecules are not merely structural components; they can significantly influence the specificity and efficacy of signaling events. Research has shown that the nature of the acyl chains at the sn-1 and sn-2 positions of the glycerol backbone can impact the activation of downstream effectors like PKC.

    In the case of 1-Linoleoyl-2-oleoyl-rac-glycerol , the presence of the unsaturated fatty acids, linoleic acid (a polyunsaturated omega-6 fatty acid) and oleic acid (a monounsaturated omega-9 fatty acid), is of particular significance. Studies have demonstrated that cis-unsaturated fatty acids can act synergistically with diacylglycerol to enhance the activation of PKC. nih.govnih.gov These unsaturated acyl chains can increase the apparent affinity of PKC for Ca2+, leading to robust enzyme activation even at basal intracellular calcium concentrations. nih.govnih.govpnas.org This suggests that DAGs containing unsaturated fatty acids, such as 1-Linoleoyl-2-oleoyl-rac-glycerol, may be particularly potent activators of PKC-mediated signaling pathways. In contrast, diacylglycerols containing saturated fatty acids are less effective in this synergistic activation. nih.govnih.gov

    The specific composition of the acyl chains can also influence the physical properties of the membrane, which may in turn affect the recruitment and conformation of signaling proteins. tandfonline.com Therefore, the generation of specific diacylglycerol species, such as 1-Linoleoyl-2-oleoyl-rac-glycerol, in response to particular stimuli can provide a mechanism for fine-tuning the cellular response.

    Table 2: Influence of Fatty Acid Composition on PKC Activation

    Fatty Acid Type in DiacylglycerolEffect on PKC ActivationReference
    Cis-Unsaturated (e.g., Oleic, Linoleic) Synergistically enhances PKC activation, increases affinity for Ca2+. nih.govnih.govpnas.org
    Saturated (e.g., Palmitic, Stearic) Inactive in the synergistic enhancement of PKC activation. nih.govnih.gov

    Impact of Linoleoyl and Oleoyl (B10858665) Chains on Protein Affinity and Signaling Cascades

    The specific fatty acid chains esterified to the glycerol backbone of a diacylglycerol molecule are critical determinants of its signaling capabilities. The presence of linoleoyl (18:2) and oleoyl (18:1) chains, as found in 1-linoleoyl-2-oleoyl-rac-glycerol, dictates the molecule's three-dimensional structure and physicochemical properties, which in turn governs its affinity for the C1 domains of effector proteins like Protein Kinase C (PKC). pnas.org

    The degree of unsaturation and the length of the acyl chains influence how the DAG molecule inserts into the plasma membrane and the conformation it presents to potential binding partners. Research has demonstrated that these structural variations are sufficient to trigger different recruitment patterns for various PKC isoforms. pnas.org For instance, DAG species with varying acyl chains can cause differential recruitment of PKCα, PKCβ, PKCγ, PKCδ, and PKCε. pnas.org

    The affinity of the lipid-protein interaction is a primary factor in determining the magnitude of the signaling event. pnas.org A higher affinity between a specific DAG species, such as one containing linoleoyl and oleoyl chains, and a particular PKC isoform will lead to more robust recruitment of that effector protein to the membrane. This selective recruitment is the first step in initiating a specific downstream signaling cascade. The fine-tuned balance between DAG generation by phospholipases and its termination by DAG kinases (DGKs) is crucial for maintaining cellular homeostasis, and imbalances are associated with various diseases. nih.gov

    Table 1: Influence of DAG Acyl Chains on Protein Interaction

    This table provides an overview of how different fatty acid compositions in diacylglycerols can affect their interaction with signaling proteins. Data is synthesized from conceptual findings in the cited literature.

    DAG Feature Impact on Protein Interaction Signaling Consequence Reference
    Acyl Chain Composition Determines binding affinity for protein C1 domains. Magnitude of effector protein recruitment (e.g., PKC isoforms). pnas.org
    Degree of Unsaturation Affects membrane insertion and conformational presentation. Specificity of PKC isoform binding. pnas.org
    Subtle Chemical Differences Can alter binding constants by orders of magnitude. Differential activation of downstream phosphorylation cascades. pnas.org

    Differential Effects of Diacylglycerol Species on Cellular Responses

    The specific composition of diacylglycerol (DAG) species, such as the presence of linoleoyl and oleoyl chains, leads to distinct and specific cellular responses. This specificity arises from the differential activation of various signaling pathways, which are dictated by the unique binding affinities between the DAG isomers and their effector proteins. pnas.org

    For example, the selective recruitment of different Protein Kinase C (PKC) isoforms by structurally distinct DAG molecules results in different patterns of downstream protein phosphorylation. pnas.org This can lead to varied cellular outcomes, including the regulation of gene transcription, cell cycle progression, and apoptosis. nih.govnih.gov The function of PKCδ in apoptosis, for instance, can be pro- or anti-apoptotic depending on the upstream stimulus, which influences its translocation to different cellular compartments like the nucleus or endoplasmic reticulum. nih.gov

    Furthermore, the accumulation of specific DAG species in different subcellular locations—such as the sarcolemma, mitochondria, or nucleus—is thought to influence a diverse range of cellular signals. nih.gov In skeletal muscle, the localization of particular DAGs is linked to insulin (B600854) resistance through the activation of novel and conventional PKC isoforms that can impair insulin signaling. nih.gov The specific types of fatty acids on the DAG molecule are also crucial in other contexts; for example, DAGs play a key role in the immune system by orchestrating T-cell function and shaping the interaction between cancer cells and the immune landscape. nih.gov The ability of different DAG species to selectively activate pathways like those involving RasGRP and NF-κB underscores their role as critical nodes in complex signaling networks that control a wide array of cellular functions. nih.govnih.gov

    Table 2: Summary of Differential Cellular Responses to DAG Species

    This table summarizes the varied cellular outcomes resulting from signaling by different diacylglycerol species, based on findings from multiple research contexts.

    Cellular Process Mediating Effector/Pathway Observed Effect of DAG Specificity Reference
    Apoptosis Protein Kinase C δ (PKCδ) Differential translocation (nuclear vs. ER) of PKCδ, leading to pro- or anti-apoptotic outcomes. nih.gov
    Insulin Signaling Protein Kinase C ε (PKCε) Sarcolemmal DAG accumulation is linked to PKCε activation and potential insulin resistance in skeletal muscle. nih.gov
    T-Cell Function RasGRP, PKC isoforms Attenuation or activation of signaling enzymes, impacting immune response and surveillance. nih.govnih.gov
    Inflammation Protein Kinase C ε (PKCε) PKCε acts as a key DAG effector in the inflammatory response, modulating TNF-α and IL-1β production. nih.gov

    Regulation of Diacylglycerol Homeostasis at the Cellular Level

    Enzyme Expression and Activity Regulation

    The balance of DAG levels is dynamically maintained by the enzymes responsible for its synthesis and catabolism. The regulation of these enzymes occurs at both the gene expression level and through the modulation of their catalytic activity.

    Key enzymes in DAG metabolism include:

    Diacylglycerol acyltransferases (DGATs) : These enzymes catalyze the final step in triglyceride (TAG) synthesis by converting DAG to TAG. nih.gov The expression of DGAT1, for instance, is subject to substantial posttranscriptional regulation. In adipocytes, DGAT1 protein levels increase significantly during differentiation, a change far greater than the corresponding increase in its mRNA, indicating control at the translational level. nih.gov

    Diacylglycerol kinases (DGKs) : This family of enzymes phosphorylates DAG to produce phosphatidic acid (PA), effectively acting as a molecular switch that terminates DAG signaling while initiating PA-mediated pathways. frontiersin.org In T-cells, the DGKα and DGKζ isoforms are critical for maintaining immune homeostasis by controlling DAG levels at the immunological synapse. frontiersin.org

    Phospholipase C (PLC) : Activated by G-protein coupled receptors, PLC hydrolyzes PIP2 in the plasma membrane to generate DAG and inositol (B14025) 1,4,5-trisphosphate (IP3), initiating potent signaling cascades. wikipedia.org

    Lipid Phosphate (B84403) Phosphatases (LPPs) : These enzymes dephosphorylate PA to generate DAG, providing an alternative pathway for its production that is crucial for cellular homeostasis. elsevierpure.com

    Studies in various organisms highlight the dynamic regulation of these enzymes. For example, in the alga Dunaliella salina, genes encoding diacylglycerol O-acyltransferase and diacylglycerol kinase are upregulated under salinity stress. mdpi.com Furthermore, compounds like tetrahydrocurcumin (B193312) have been shown to downregulate the expression of key lipid synthesis enzymes, including DGAT1. themarijuanaherald.com

    Table 1: Key Enzymes in Diacylglycerol Homeostasis

    EnzymeFunctionRegulatory MechanismReference(s)
    Diacylglycerol Acyltransferase (DGAT) Converts DAG to triglycerides (TAG)Posttranscriptional and transcriptional regulation. nih.gov, themarijuanaherald.com
    Diacylglycerol Kinase (DGK) Phosphorylates DAG to phosphatidic acid (PA)Translocation to site of DAG production, allosteric regulation. frontiersin.org
    Phospholipase C (PLC) Hydrolyzes PIP2 to DAG and IP3Activation via G-protein coupled receptors. wikipedia.org
    Lipid Phosphate Phosphatase (LPP) Dephosphorylates PA to DAGSubstrate availability. elsevierpure.com

    Subcellular Compartmentalization of Diacylglycerol Pools

    The functions of diacylglycerol are intrinsically linked to their location within the cell. Different subcellular compartments maintain distinct pools of DAG, allowing for the simultaneous and independent regulation of various cellular processes. nih.gov This segregation is essential because DAG is a central intermediate in numerous metabolic pathways. nih.govnih.gov

    Endoplasmic Reticulum (ER) : The ER is the primary site for the de novo synthesis of DAG. nih.gov Here, DAG serves as a precursor for the synthesis of triglycerides (TAG) and phospholipids (B1166683) like phosphatidylcholine. The conversion of DAG to TAG also occurs at ER-associated membranes, including the nuclear envelope. nih.gov

    Plasma Membrane : A distinct pool of DAG is generated at the plasma membrane through the hydrolysis of PIP2 by phospholipase C. wikipedia.org This pool is primarily involved in signal transduction, where it recruits and activates proteins containing a C1 domain, most notably Protein Kinase C (PKC). nih.gov

    Mitochondria : Recent research has shown that DAG can be acutely produced in the outer mitochondrial membrane (OMM). This localized production can trigger significant morphological changes, including mitochondrial tubulation and fragmentation, processes mediated by proteins like endophilin B and Drp1. nih.gov

    Golgi Apparatus : The Golgi is involved in processing and transporting lipids. DAG is transported from the ER to the Golgi, where it can be used for the synthesis of other complex lipids like sphingomyelin. nih.gov

    This compartmentalization ensures that signaling DAG at the plasma membrane does not interfere with the metabolic functions of DAG in the ER. The cell employs specific transport mechanisms, including vesicular transport and protein-mediated transfer, to maintain these distinct pools. nih.gov

    Table 2: Subcellular Pools of Diacylglycerol and Their Functions

    Subcellular LocationPrimary Function(s)Associated ProcessesReference(s)
    Endoplasmic Reticulum Metabolic IntermediateDe novo synthesis of triglycerides and phospholipids. nih.gov
    Plasma Membrane Second MessengerActivation of Protein Kinase C (PKC) and other signaling proteins. wikipedia.org
    Mitochondria Regulation of MorphologyInduction of mitochondrial tubulation and fission. nih.gov
    Golgi Apparatus Lipid ProcessingSynthesis of complex lipids (e.g., sphingomyelin). nih.gov

    Interplay with Other Lipid Signaling Pathways

    Diacylglycerol signaling does not operate in isolation; it is part of a highly interconnected network of lipid-mediated pathways. The cellular response to a stimulus is often determined by the crosstalk and balance between these different signaling lipids.

    Phosphatidic Acid (PA) Pathway : The conversion of DAG to PA by diacylglycerol kinases (DGKs) is a critical regulatory node. frontiersin.org While DAG activates effectors like PKC, the resulting PA has its own distinct set of downstream targets, including the mechanistic target of rapamycin (B549165) (mTOR) and Raf1. frontiersin.org This enzymatic conversion creates a dynamic switch that can terminate DAG signals while simultaneously initiating PA signals, allowing for a more complex and nuanced cellular response. frontiersin.org

    Endocannabinoid System : Diacylglycerol is the direct precursor for the synthesis of the major endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a reaction catalyzed by diacylglycerol lipases (DAGLs). pnas.org Pharmacological inhibition of DAGL leads to a rapid and significant increase in cellular DAG levels and a corresponding decrease in 2-AG and other downstream signaling lipids like prostaglandins. pnas.org This demonstrates a direct metabolic and signaling link where the flux through the DAG pool directly regulates the tone of the endocannabinoid system. pnas.org

    Sphingolipid Pathway : Both diacylglycerols and ceramides (B1148491) (the central molecule of the sphingolipid pathway) are critical lipid second messengers that can influence cell fate, including apoptosis. The metabolic pathways for these lipids are compartmentalized, with synthesis beginning in the ER and further metabolism occurring in the Golgi. nih.gov The balance and localization of these lipids can determine cellular outcomes.

    Phosphoinositide 3-Kinase (PI3K) Pathway : The PI3K pathway, which produces lipid second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is crucial for cell growth and survival. It often intersects with DAG signaling, as both can be activated by similar upstream signals (e.g., receptor tyrosine kinases) and can converge on downstream effectors. Viruses, for example, are known to manipulate the PI3K pathway to facilitate their entry and replication. mdpi.com

    In metabolic diseases such as diabetic retinopathy, hyperglycemia leads to increased de novo synthesis of DAG, which in turn activates specific PKC isoforms. mdpi.com This activation is a key event that intersects with other pathological pathways, including the polyol and hexosamine pathways, contributing to vascular dysfunction. mdpi.com

    Table 3: Interacting Lipid Signaling Pathways

    Interacting PathwayKey Molecule(s)Nature of InteractionReference(s)
    Phosphatidic Acid Phosphatidic Acid (PA)DAG is phosphorylated to PA by DGK, switching the signal. frontiersin.org
    Endocannabinoid 2-Arachidonoylglycerol (2-AG)DAG is the direct precursor to 2-AG via DAGL. pnas.org
    Sphingolipid CeramideCompeting/cooperative signaling in apoptosis and cell fate. nih.gov
    Phosphoinositide 3-Kinase (PI3K) PIP3Co-regulation by upstream signals and convergence on downstream effectors. mdpi.com

    Table of Mentioned Compounds

    Enzymatic and Synthetic Approaches in Lipid Research

    Chemo-Enzymatic Synthesis of Specific Diacylglycerol Isomers

    The chemo-enzymatic approach integrates the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules like specific diacylglycerol (DAG) isomers. nih.gov This strategy is particularly advantageous for the synthesis of 1-Linoleoyl-2-oleoyl-rac-glycerol due to the need for regioselective placement of linoleic and oleic acids on the glycerol (B35011) backbone.

    The synthesis often commences with a protected glycerol derivative to ensure that the fatty acids are introduced at the desired positions. Enzymes, particularly lipases, are employed for their ability to catalyze esterification or transesterification reactions with high regioselectivity. For instance, a lipase (B570770) with sn-1,3 specificity can be used to introduce a fatty acid at the sn-1 position of a 2-monoacylglycerol precursor.

    A general chemo-enzymatic route to 1-Linoleoyl-2-oleoyl-rac-glycerol might involve the following steps:

    Protection of Glycerol: Chemical protection of the sn-3 hydroxyl group of a glycerol derivative.

    Enzymatic Acylation at sn-1: A lipase is used to specifically acylate the sn-1 position with linoleic acid.

    Chemical Acylation at sn-2: The hydroxyl group at the sn-2 position is then chemically esterified with oleic acid.

    Deprotection: The protecting group at the sn-3 position is chemically removed to yield the final product.

    The use of enzymes in these synthetic pathways offers mild reaction conditions and high selectivity, minimizing the formation of unwanted byproducts. researchgate.net

    StepReactantsCatalyst/ReagentKey Transformation
    1Glycerol, Protecting GroupChemical ReagentFormation of a protected glycerol derivative
    2Protected Glycerol, Linoleic AcidLipase (e.g., from Rhizomucor miehei)Regioselective esterification at the sn-1 position
    31-Linoleoyl-protected-glycerol, Oleic AcidChemical Acylating AgentEsterification at the sn-2 position
    41-Linoleoyl-2-oleoyl-protected-glycerolDeprotecting AgentRemoval of the protecting group

    Stereoselective Synthesis of Defined Diacylglycerol Species for Research

    The stereochemistry of diacylglycerols is crucial for their biological function, influencing everything from cell signaling to lipid metabolism. nih.gov The stereoselective synthesis of defined DAG species, such as the individual enantiomers of 1-Linoleoyl-2-oleoyl-glycerol, is essential for detailed biochemical and physiological studies.

    Achieving stereoselectivity often requires the use of chiral starting materials or chiral catalysts. A common strategy involves starting with a chiral synthon, such as (R)- or (S)-solketal, which is derived from glycerol. This allows for the sequential and stereospecific introduction of the fatty acyl chains.

    A representative synthetic sequence for a stereoisomer of 1-Linoleoyl-2-oleoyl-glycerol is as follows:

    Starting Material: Begin with a commercially available chiral glycerol derivative, for instance, (R)-isopropylidene-glycerol.

    Acylation of the Primary Hydroxyl Group: The primary hydroxyl group at the sn-3 position is acylated, often with a protecting group or the desired fatty acid.

    Deprotection and Acylation of the Second Primary Hydroxyl: The isopropylidene group is removed, and the newly freed primary hydroxyl at the sn-1 position is acylated with linoleic acid.

    Acylation of the Secondary Hydroxyl: The remaining secondary hydroxyl group at the sn-2 position is then esterified with oleic acid.

    Final Deprotection (if necessary): Any remaining protecting groups are removed to yield the stereochemically pure diacylglycerol.

    This meticulous, multi-step chemical synthesis ensures the precise positioning and stereochemical configuration of the fatty acyl chains. nih.gov

    Synthesis StageDescription
    Chiral Pool SynthesisUtilization of readily available chiral molecules like solketal (B138546) as the starting point.
    Sequential AcylationStepwise introduction of linoleic and oleic acids onto the glycerol backbone.
    Protection/DeprotectionStrategic use of protecting groups to ensure regioselectivity during acylation.
    Chromatographic PurificationPurification of intermediates and the final product to ensure high purity.

    Application of Enzymes in Modifying Fatty Acyl Composition of Glycerolipids

    Enzymes, particularly lipases, are widely used to modify the fatty acyl composition of glycerolipids, including the production of specific diacylglycerols. gaziantep.edu.tr These biocatalysts can be employed in several types of reactions, such as hydrolysis, esterification, and interesterification (acidolysis, alcoholysis, and transesterification). uantwerpen.be

    For the production of 1-Linoleoyl-2-oleoyl-rac-glycerol, one could envision an enzymatic approach starting from a readily available triacylglycerol or another diacylglycerol.

    Enzymatic Hydrolysis: A non-specific lipase could be used for the partial hydrolysis of a triacylglycerol containing linoleic and oleic acids. The reaction conditions would need to be carefully controlled to favor the formation of diacylglycerols. Subsequent purification would be necessary to isolate the desired isomer.

    Enzymatic Esterification: Starting with a monoacylglycerol, such as 2-oleoyl-glycerol, a lipase could be used to esterify the sn-1 position with linoleic acid. The choice of lipase is critical to ensure the desired regioselectivity. researchgate.net

    Enzymatic Interesterification: This process involves the exchange of fatty acids. For example, a triacylglycerol rich in a less desired fatty acid at the sn-1 position could undergo acidolysis with linoleic acid in the presence of a sn-1,3 specific lipase. This would replace the original fatty acid with linoleic acid.

    The efficiency and selectivity of these enzymatic modifications are influenced by several factors, including the type of enzyme, the reaction medium (e.g., solvent-free or in an organic solvent), water activity, and temperature. researchgate.net

    Enzymatic ReactionSubstrate(s)Enzyme ExampleProduct
    HydrolysisTriacylglycerol (containing linoleic and oleic acids)Candida antarctica lipase B (non-specific)Mixture of mono-, di-, and triacylglycerols
    Esterification2-Oleoyl-glycerol, Linoleic AcidImmobilized Rhizomucor miehei lipase (sn-1,3 specific)1-Linoleoyl-2-oleoyl-rac-glycerol
    Acidolysis1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol, Linoleic AcidLipozyme RM IM (sn-1,3 specific)1-Linoleoyl-2-oleoyl-3-stearoyl-glycerol (among other products)

    Emerging Research Areas and Future Perspectives

    Elucidating the Precise Role of Diacylglycerol Species in Specific Cellular Contexts

    Historically, diacylglycerol was often treated as a single entity. However, emerging research underscores the importance of lipid chemical diversity in cellular signaling. pnas.org The specific combination of fatty acids attached to the glycerol (B35011) backbone, as seen in 1-Linoleoyl-2-oleoyl-rac-glycerol, is not arbitrary. This structural variation is now understood to be a key determinant of a DAG molecule's function, influencing everything from protein binding affinities to downstream signaling events. pnas.org

    A growing body of evidence suggests that the activation of different cell surface receptors leads to the generation of distinct patterns of DAG species. pnas.org This specificity implies that the cell can encode crucial information within the molecular spectrum of the lipids it produces. For instance, different DAG species exhibit vastly different affinities and kinetics, with subtle chemical changes altering these values by orders of magnitude. pnas.org This can lead to the differential recruitment of DAG-binding proteins, such as Protein Kinase C (PKC) isoforms, and consequently, varied downstream phosphorylation patterns and cellular responses. pnas.orgcreative-proteomics.com

    The functions of DAGs are multifaceted, serving as:

    Second Messengers : Activating a range of effector proteins, most notably PKC, which regulates processes like cell growth, differentiation, and apoptosis. nih.govcreative-proteomics.com

    Metabolic Intermediates : Acting as a precursor for the synthesis of complex lipids like triglycerides (for energy storage) and phospholipids (B1166683) (for membrane structure). creative-proteomics.com

    Membrane Modulators : Influencing membrane dynamics, including fusion and vesicle budding, which are essential for trafficking and other cellular processes. nih.govcreative-proteomics.com

    Future research will continue to dissect how specific DAGs, such as 1-Linoleoyl-2-oleoyl-rac-glycerol, contribute to these processes in different tissues and under various physiological and pathological conditions. The challenge lies in mapping the precise DAG profiles generated in response to specific stimuli and linking them to concrete cellular outcomes.

    Advanced Computational Modeling of Diacylglycerol Metabolism and Signaling

    The complexity of lipid networks, with their myriad of interacting species and enzymatic pathways, makes them an ideal subject for computational modeling. Advanced modeling techniques are becoming indispensable for integrating experimental data and gaining a deeper understanding of DAG metabolism and signaling.

    Researchers are now using mathematical models to simulate and quantify the dynamics of DAG-protein interactions. By combining data from live-cell experiments with minimal mathematical models, it is possible to determine key parameters like binding constants and turnover rates for specific DAG species. pnas.org This approach helps explain the mechanistic basis for how different DAGs can trigger distinct signaling patterns. pnas.org

    Furthermore, computational tools are being leveraged to predict the structures of key enzymes in DAG metabolism. For example, progress in programs like AlphaFold is expected to provide high-quality models of diacylglycerol kinase (DGK) structures. nih.gov DGKs are crucial enzymes that phosphorylate DAG to produce phosphatidic acid, thereby terminating DAG signaling while initiating other pathways. nih.govnih.gov Accurate structural models are essential for the rational design of specific inhibitors, which can be used as tools to probe the function of these enzymes and may hold therapeutic potential. nih.gov Computational analysis of metabolic pathways, including those for glycerol and diacylglycerol, is also crucial for interpreting large datasets from transcriptomics and metabolomics, helping to identify how these networks are reprogrammed in response to stimuli or in disease states. mdpi.com

    Development of Novel Tools for Probing Diacylglycerol Dynamics In Situ

    A significant bottleneck in lipid research has been the difficulty of studying individual lipid species within the complex environment of a living cell. To overcome this, researchers are developing innovative tools for probing DAG dynamics in situ.

    A groundbreaking approach involves the use of photo-caged lipid probes . pnas.org In this technique, a specific DAG species is rendered biologically inactive by a light-sensitive "caging" group. The probe can be introduced to the plasma membrane of a live cell, and a flash of light is used to release the active DAG molecule at a precise time and location. By observing the subsequent recruitment of fluorescently tagged sensor proteins, scientists can quantitatively measure the binding affinities and kinetics of specific DAG-protein interactions in their native cellular environment. pnas.org This method represents a powerful strategy for dissecting the function of single lipid species on a subcellular scale. pnas.org

    While established analytical methods remain vital for identifying and quantifying bulk changes in DAG levels, these newer tools provide unprecedented spatial and temporal resolution.

    Tool/MethodApplication in DAG ResearchKey Findings/Capabilities
    Photo-caged Lipid Probes Acute manipulation of distinct DAG species in the plasma membrane of living cells. pnas.orgAllows for quantitative determination of DAG-protein binding constants and kinetic parameters of DAG movement and turnover. pnas.org
    Mass Spectrometry (MS) Identification and quantification of the full spectrum of DAG species in a sample. creative-proteomics.comReveals changes in the patterns of individual DAG species in response to cellular stimuli. pnas.org
    Liquid Chromatography (LC) Separation of different lipid classes and individual molecular species before detection. creative-proteomics.comUsed in conjunction with MS (LC-MS) to provide detailed lipidomic profiles. creative-proteomics.com
    Mathematical Modeling Simulating lipid-protein interactions and metabolic flux. pnas.orgProvides mechanistic insights into how DAG structural diversity translates to functional specificity. pnas.org

    Understanding Acyl Chain Remodeling Mechanisms in Diacylglycerol Pools

    The specific fatty acid composition of diacylglycerols is not solely determined by de novo synthesis but is also actively modified through a process known as acyl chain remodeling. ontosight.aiontosight.ai This process is critical for generating the diverse and specific lipid molecules required for various cellular functions, such as maintaining membrane fluidity and regulating signaling pathways. ontosight.aiontosight.ai

    The mechanism of DAG acyl-chain remodeling, sometimes referred to as the Lands cycle, involves the sequential action of several enzyme families:

    Deacylation : Phospholipases or lipases remove a fatty acid from an existing glycerolipid (like a phospholipid) to produce a lysophospholipid. ontosight.aireactome.org

    Reacylation : Acyltransferases then attach a different fatty acid (often from an acyl-CoA pool) to the lysophospholipid intermediate. ontosight.aireactome.org

    Enzymes such as diacylglycerol acyltransferases (DGATs) and phospholipid:diacylglycerol acyltransferases (PDATs) are key players. ontosight.ainih.gov PDATs, for example, can transfer an acyl group from a phospholipid directly onto a DAG molecule, thereby remodeling its acyl chain composition and participating in lipid turnover. nih.gov The by-products of these reactions, such as lysophospholipids, are substrates for other acyltransferases (like LPLATs), creating a dynamic and interconnected network that adjusts the cell's lipid profile based on substrate availability and cellular demand. nih.gov

    Understanding these remodeling pathways is crucial because their dysregulation has been implicated in various diseases. ontosight.ai Future research will focus on identifying the specific enzymes and regulatory networks that control the remodeling of DAG pools to generate functionally distinct molecules like 1-Linoleoyl-2-oleoyl-rac-glycerol, and how these processes are altered in health and disease.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.